molecular formula C26H26N6O3 B2538245 N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1251586-69-2

N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Katalognummer: B2538245
CAS-Nummer: 1251586-69-2
Molekulargewicht: 470.533
InChI-Schlüssel: WQYXLCXFOCDZMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound featuring a fused triazolopyridine core. Key structural elements include:

  • Triazolopyridine backbone: A [1,2,4]triazolo[4,3-a]pyridine system, which is known for its pharmacological relevance in kinase inhibition and CNS-targeting applications .
  • Benzyl carboxamide: A benzyl-substituted carboxamide at position 6, which may enhance lipophilicity and membrane permeability.
  • 3-Oxo group: At position 3, contributing to hydrogen-bonding interactions.
  • 4-Phenylpiperazine moiety: Linked via a 2-oxoethyl chain at position 2, a structural feature often associated with modulation of serotonin and dopamine receptors in neuroactive compounds .

Its synthesis likely involves multi-step reactions, including heterocycle formation and coupling of substituents, as seen in analogous syntheses .

Eigenschaften

IUPAC Name

N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c33-24(30-15-13-29(14-16-30)22-9-5-2-6-10-22)19-32-26(35)31-18-21(11-12-23(31)28-32)25(34)27-17-20-7-3-1-4-8-20/h1-12,18H,13-17,19H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYXLCXFOCDZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and scale-up the production .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. The incorporation of N-benzyl-3-oxo derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to N-benzyl-3-oxo have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of triazole derivatives on several cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that these compounds could induce apoptosis and inhibit cell growth effectively .

CompoundCell LineIC50 Value (µM)
Triazole Derivative AHepG212.5
Triazole Derivative BMCF78.0
Triazole Derivative CA54910.0

Antifungal Activity

The antifungal properties of triazole compounds are well-documented, with many derivatives being developed to combat resistant fungal strains. N-benzyl-3-oxo derivatives have been synthesized and tested for their antifungal efficacy against various pathogens.

Case Study: Antifungal Efficacy

Research has shown that N-benzyl derivatives exhibit potent antifungal activity against Candida species and Aspergillus species. In vitro assays demonstrated that these compounds can inhibit fungal growth at low concentrations .

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
N-benzyl derivative DCandida albicans16 µg/mL
N-benzyl derivative EAspergillus niger32 µg/mL

Antidepressant and Anxiolytic Effects

The structural features of N-benzyl-3-oxo compounds suggest potential applications in treating mood disorders. Compounds with a piperazine moiety have been noted for their antidepressant and anxiolytic effects.

Case Study: Behavioral Studies

Behavioral assessments in animal models have indicated that derivatives similar to N-benzyl-3-oxo can reduce anxiety-like behaviors and improve depressive symptoms when administered .

CompoundModel UsedEffect Observed
Piperazine Derivative FForced Swim TestReduced immobility time
Piperazine Derivative GElevated Plus MazeIncreased time spent in open arms

Mechanistic Insights

The mechanisms underlying the biological activities of N-benzyl-3-oxo derivatives are multifaceted, involving interactions with various biological targets including enzymes and receptors.

Wirkmechanismus

The mechanism of action of N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Triazolo[4,3-a]pyrazine Derivatives

  • Compound 16 (from ): Features a [1,2,4]triazolo[4,3-a]pyrazine core instead of pyridine. The replacement of pyridine with pyrazine introduces additional nitrogen atoms, altering electronic properties and solubility.
  • Key Difference : Pyrazine vs. pyridine cores influence binding affinity and metabolic stability.

Benzodiazol-2-one Derivatives

  • Compound 35 (from ): Contains a benzodiazol-2-one core with a 4-bromo substituent and piperidine-carboxamide side chain. While lacking the triazolopyridine system, it shares a carboxamide group and piperidine/piperazine motifs, which are critical for target engagement in enzyme inhibition .
  • Key Difference : The benzodiazol-2-one core may confer distinct selectivity profiles compared to triazolopyridine.

Substituent Analysis

4-Phenylpiperazine Moieties

  • Compounds : Include pyridine derivatives with 4-phenylpiperazine substituents (e.g., 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide). These compounds highlight the role of 4-phenylpiperazine in enhancing CNS penetration and receptor binding, a feature shared with the target compound .

Carboxamide Functionality

  • Benzo[b][1,4]oxazin Derivatives (): Incorporate carboxamide-like groups but within an oxadiazole framework. These derivatives emphasize the importance of hydrogen-bonding substituents for bioactivity .
  • Key Difference : Oxadiazoles vs. triazolopyridines may exhibit divergent pharmacokinetic properties.

Hypothetical Pharmacological Profiles

  • The triazolopyridine core may confer kinase inhibitory properties, akin to other triazole-containing drugs .

Biologische Aktivität

N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H26N6O3
  • Molecular Weight : 470.5 g/mol
  • CAS Number : 1251586-69-2

The structure features a triazole ring fused with a pyridine moiety and a phenylpiperazine side chain, which is significant in determining its biological activity.

Biological Activity Overview

N-benzyl derivatives and triazole compounds have been documented for various biological activities. The presence of the piperazine moiety is particularly noteworthy as it contributes to the compound's interaction with multiple biological targets.

Pharmacological Activities

  • Antidepressant and Anxiolytic Effects : Compounds containing piperazine rings have shown efficacy in treating depression and anxiety disorders. They typically act as serotonin receptor modulators .
  • Antimicrobial Activity : Triazole derivatives are recognized for their antifungal properties. Studies indicate that modifications in the triazole structure can enhance antifungal activity against various pathogens .
  • Anticancer Properties : The compound's structure suggests potential cytotoxic effects against cancer cells. Research indicates that arylpiperazine derivatives exhibit significant activity against prostate cancer cells .
  • Receptor Modulation : The compound may interact with various receptors, including dopamine and serotonin receptors, which are crucial in neurological functions and psychiatric conditions .

The biological activity of N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be attributed to its ability to:

  • Inhibit Enzyme Activity : Compounds with triazole rings often inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects .
  • Modulate Neurotransmitter Systems : The piperazine moiety can influence serotonin and dopamine pathways, contributing to its antidepressant and anxiolytic effects .

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of triazole derivatives similar to the target compound against various fungi. The results indicated that modifications in the substituents on the triazole ring significantly affected potency. Compounds with specific aromatic groups showed enhanced activity compared to standard antifungals like ketoconazole .

Case Study 2: Anticancer Activity

Research focusing on arylpiperazine derivatives demonstrated cytotoxic effects in vitro against prostate cancer cell lines. The study highlighted that structural variations could lead to improved efficacy against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved Effects
AntidepressantPiperazine derivativesModulation of serotonin receptors
AntimicrobialTriazole derivativesInhibition of fungal growth
AnticancerAryl-piperazine derivativesCytotoxic effects on cancer cell lines

Q & A

Q. Structural Data :

  • X-ray crystallography (analogous compounds) reveals a planar triazolopyridine system with a dihedral angle of 5–10° relative to the benzyl group, optimizing target binding .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

Answer:
SAR strategies include:

  • Substituent variation : Modify the phenylpiperazine group (e.g., electron-withdrawing Cl or OCH₃) to enhance binding affinity. For example:
Substituent (R)IC₅₀ (nM)TargetReference
4-OCH₃12 ± 2BRD4
3-Cl8 ± 1Serotonin 5-HT₂A
  • Bivalent binding : Introduce secondary pharmacophores (e.g., acetylated piperazine) to exploit synergistic target interactions, as seen in optimized bromodomain inhibitors .

Methodology : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to prioritize analogs .

Advanced: How to address contradictions in reported reaction yields or biological data?

Answer:
Systematic analysis involves:

  • Reaction reproducibility : Standardize solvents (HPLC-grade), catalysts (same supplier), and moisture control .
  • Data normalization : Compare biological activity using consistent cell lines (e.g., HEK293 for receptor assays) and control compounds .

Case Study : A 20% yield discrepancy in piperazine coupling was traced to residual water in toluene; switching to anhydrous solvents increased yield to 65% .

Advanced: What in vitro/in vivo models are suitable for evaluating target engagement?

Answer:

  • In vitro :
    • Kinase inhibition : Use fluorescence polarization assays (e.g., LanthaScreen™) with recombinant BRD4 or MAPK .
    • Receptor binding : Radioligand displacement (³H-ketanserin for 5-HT₂A) .
  • In vivo :
    • Xenograft models (e.g., MDA-MB-231 tumors) to assess tumor growth inhibition linked to c-Myc downregulation .

Validation : Correlate IC₅₀ values with pharmacokinetic parameters (e.g., plasma half-life >4 hrs for in vivo efficacy) .

Advanced: How to resolve spectral ambiguities during structural characterization?

Answer:

  • 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and resolve overlapping signals (e.g., triazole C-3 vs. pyridine C-6) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity in the triazole ring .

Example : A reported δ 8.3 ppm signal was initially misassigned to triazole C-H but corrected to pyridine C-H using HMBC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.